

SHO1122147 vs. other [compound class] inhibitors: a comparative analysis

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Compound of Interest		
Compound Name:	SHO1122147	
Cat. No.:	B15574463	Get Quote

SHO1122147 vs. Other Mitochondrial Uncouplers: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel mitochondrial uncoupler **SHO1122147** against other well-established compounds in the same class, including BAM15, FCCP, CCCP, and DNP. The comparison focuses on their efficacy in modulating mitochondrial respiration, supported by experimental data.

Introduction to Mitochondrial Uncouplers

Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, uncoupling substrate oxidation from ATP synthesis. This process leads to an increase in the oxygen consumption rate (OCR) as the electron transport chain attempts to compensate for the reduced proton-motive force. This class of compounds is of significant interest for research into metabolic diseases, such as obesity and non-alcoholic steatohepatitis (NASH), due to their ability to increase energy expenditure.

Quantitative Comparison of Mitochondrial Uncouplers







The following table summarizes the key performance indicators of **SHO1122147** and other prominent mitochondrial uncouplers. The data is derived from studies utilizing the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in various cell lines. It is important to note that the data for **SHO1122147** is from a separate study, and direct comparisons should be made with caution.



Compound	EC50 (µM) for OCR Stimulation	Cell Line	Maximum OCR (% of Basal)	Effective Concentrati on Range	Key Observatio ns
SHO1122147	3.6	L6 myoblasts	Not explicitly stated	Not detailed	A novel mitochondrial uncoupler.
BAM15	0.32[1] / 1.4[2]	CHO-K1[1] / NMuLi[2]	~333%[1]	Wide (sustained high OCR from 3 to 100 μΜ)[2]	Outperforms FCCP in revealing spare respiratory capacity; less cytotoxic than DNP and FCCP.[3][4]
FCCP	0.31[1]	CHO-K1[1]	~260%[1]	Narrow (inhibits OCR at higher concentration s)[1]	A classical uncoupler, but can underestimat e maximal respiration and has off-target effects.
СССР	Not explicitly stated in direct comparison	_	Not explicitly stated	Not detailed	Another classical uncoupler, known to be less potent than FCCP in some contexts.



				Maintains	Less potent
DNP	10.1[2] / 17[1]	NMuLi[2] / CHO–K1[1]	~27% lower than BAM15[1]	enhanced	than BAM15
				OCR at	and FCCP;
				higher	has a narrow
				concentration	therapeutic
				s[1]	window.[2]

Experimental Protocols Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

The efficacy of mitochondrial uncouplers is primarily determined by their ability to stimulate cellular respiration. The Seahorse XF Analyzer is a standard instrument for this purpose.

- 1. Cell Culture and Seeding:
- Cells (e.g., L6 myoblasts, CHO-K1, NMuLi) are cultured under standard conditions.
- One day prior to the assay, cells are seeded into a Seahorse XF cell culture microplate at a density of 20,000–80,000 cells per well.

2. Assay Preparation:

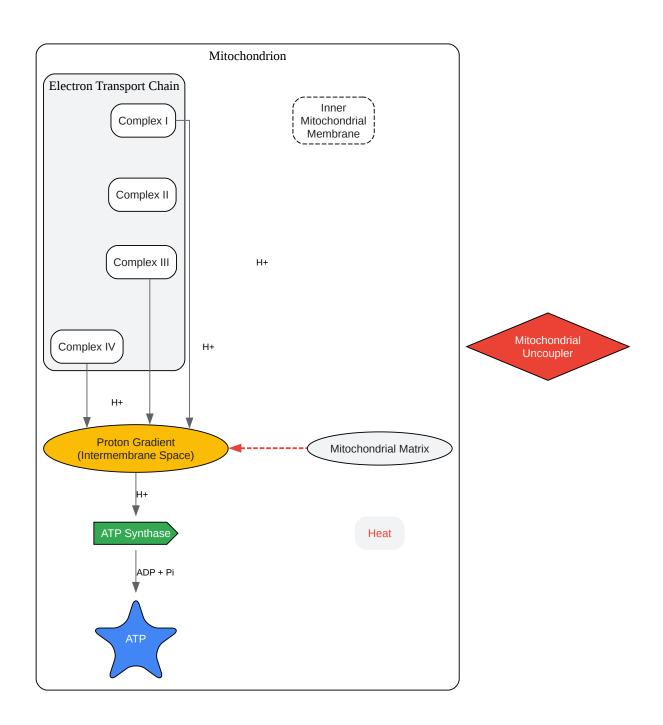
- On the day of the assay, the cell culture medium is replaced with a Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine, and the plate is incubated in a CO2-free incubator at 37°C for one hour.
- The sensor cartridge is hydrated with the Seahorse XF Calibrant solution overnight in a CO2-free incubator at 37°C.
- The compounds to be tested (SHO1122147, BAM15, FCCP, CCCP, DNP) are prepared in the assay medium at various concentrations.
- 3. Seahorse XF Assay:
- The Seahorse XF Analyzer is programmed to perform a mitochondrial stress test.



- Basal OCR is measured before the injection of any compounds.
- The uncoupler of interest is injected into the wells at various concentrations to determine the dose-response relationship and the maximal respiration capacity.
- To assess the health of the mitochondria and the specificity of the uncoupling effect, inhibitors of the electron transport chain, such as oligomycin (ATP synthase inhibitor) and a mixture of rotenone/antimycin A (Complex I and III inhibitors), are typically injected sequentially after the uncoupler.
- 4. Data Analysis:
- The OCR values are normalized to the cell number or protein concentration in each well.
- The EC50 value, which represents the concentration of the uncoupler that elicits 50% of the maximal response in OCR, is calculated from the dose-response curve.

Visualizations Signaling Pathway of Mitochondrial Uncoupling



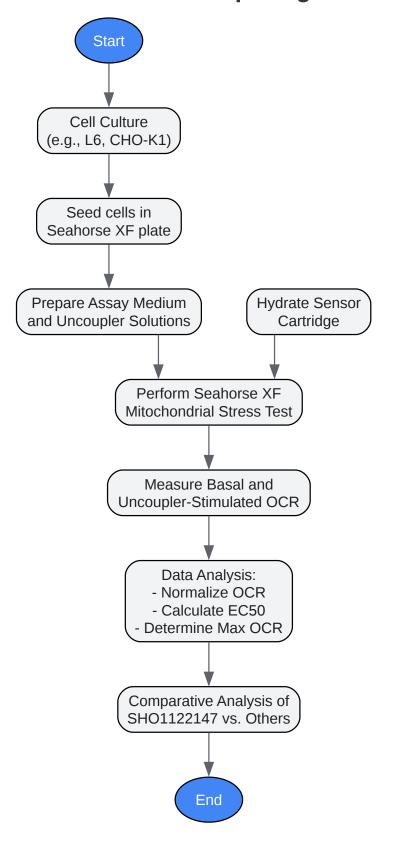


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Caption: Mechanism of mitochondrial uncoupling.



Experimental Workflow for Comparing Uncouplers



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Caption: Workflow for comparing mitochondrial uncouplers.

Discussion

The available data indicates that **SHO1122147** is a potent mitochondrial uncoupler. Its reported EC50 of 3.6 μ M in L6 myoblasts places it in a similar range of potency as other well-studied uncouplers.

BAM15 emerges as a particularly promising compound in comparative studies, demonstrating high potency, a wide effective concentration range, and a better safety profile compared to classical uncouplers like FCCP and DNP.[1][2][3][4] FCCP, while potent, has a narrow window of optimal activity and can induce mitochondrial dysfunction at higher concentrations.[1] DNP is notably less potent than both BAM15 and FCCP.[1][2]

To definitively position **SHO1122147** within this landscape, a head-to-head comparative study using a standardized assay such as the Seahorse XF Cell Mito Stress Test across multiple cell lines is warranted. Such a study would provide a direct comparison of EC50 values, maximal respiratory capacity, and the effective concentration range, offering a clearer picture of its relative efficacy and potential therapeutic window.

Conclusion

SHO1122147 is a novel mitochondrial uncoupler with demonstrated activity. Based on the currently available data, it shows promise as a research tool and potential therapeutic agent. Further direct comparative studies with other leading uncouplers like BAM15 are necessary to fully elucidate its performance characteristics and therapeutic potential.

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